molecular formula C19H17Cl2N3OS B2774683 N-(4-chlorobenzyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide CAS No. 921865-92-1

N-(4-chlorobenzyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2774683
CAS RN: 921865-92-1
M. Wt: 406.33
InChI Key: XZEVMKNDWVGKFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H17Cl2N3OS and its molecular weight is 406.33. The purity is usually 95%.
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Scientific Research Applications

Synthetic Routes and Biological Evaluation

A Novel Synthetic Approach

A study detailed a novel five-step synthetic route to 1,3,4-oxadiazole derivatives, showcasing potent α-glucosidase inhibitory potential. This research highlights a series of N-aryl/aralkyl derivatives synthesized through successive conversions, starting from 4-chlorobenzoic acid, leading to the development of compounds with significant α-glucosidase inhibitory activity. The structural determination of these compounds was supported by various spectroscopic analyses, and their α-glucosidase inhibitory potential was evaluated, revealing several compounds as promising inhibitors (Iftikhar et al., 2019).

Anticancer Activity

Another study focused on the synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. This research synthesized new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and studied their anticancer activity, finding specific compounds exhibited high selectivity and significant apoptosis percentage against certain cancer cell lines, providing a foundation for potential anticancer drug development (Evren et al., 2019).

Molecular Modeling and Photovoltaic Efficiency

Molecular Docking and Efficiency Modeling

Research into bioactive benzothiazolinone acetamide analogs included spectroscopic and quantum mechanical studies, alongside ligand-protein interactions and photovoltaic efficiency modeling. The study synthesized and analyzed compounds for their light harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells (DSSCs). Molecular docking aimed to understand the binding interactions with Cyclooxygenase 1 (COX1), indicating potential applications beyond medicinal chemistry into renewable energy sources (Mary et al., 2020).

Antimicrobial Properties

Antibacterial Activity Synthesis

A systematic investigation into the synthesis, characterization, and biological activities of certain acetamide derivatives revealed their potential antibacterial activity. This research underscores the importance of chemical synthesis in developing new compounds with potential applications in combating bacterial infections (Gullapelli et al., 2014).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3OS/c1-24-17(14-4-8-16(21)9-5-14)11-23-19(24)26-12-18(25)22-10-13-2-6-15(20)7-3-13/h2-9,11H,10,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEVMKNDWVGKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.